molecular formula C16H12F3N5O3S B2527611 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920436-09-5

2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2527611
CAS No.: 920436-09-5
M. Wt: 411.36
InChI Key: XOBXBEJCMMDXPV-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
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Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 920436-09-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12F3N5O3SC_{16}H_{12}F_3N_5O_3S with a molecular weight of 411.4 g/mol. The structure includes a difluoromethyl sulfonyl group and a tetrazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl sulfonyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to increased bioavailability.

Enzyme Inhibition

Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes, particularly those involved in cancer cell proliferation. For instance, similar compounds have shown activity against histone deacetylases (HDACs), which are crucial for regulating gene expression and have been implicated in cancer progression .

Anti-inflammatory Effects

Compounds containing sulfonyl groups have been associated with anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on HDAC inhibitorsThe compound exhibited selective inhibition against HDAC3 with an IC50 value of 95.48 nM, indicating potential as an anticancer agent .
Antitumor efficacyRelated compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting that structural analogs may also possess similar effects .
In vitro assaysPreliminary assays indicated that the compound may induce apoptosis in cancer cell lines, contributing to its antitumor efficacy .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBXBEJCMMDXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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